Product packaging for Difopein(Cat. No.:)

Difopein

Cat. No.: B612434
M. Wt: 6387 g/mol
InChI Key: NTCJKZSYQTZRQE-CSMGIIAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Genesis and Significance of Protein Phosphatase Inhibition Research

Research into protein phosphatase inhibition gained significant traction as the critical roles of these enzymes in diverse cellular signaling pathways became apparent. Protein phosphatases are involved in controlling a wide array of cellular activities, including cell cycle progression, metabolism, and apoptosis. scbt.com Modulating their activity offers a powerful approach to dissecting signal transduction mechanisms and understanding the impact of phosphorylation on cellular functions. scbt.com

Early studies on protein phosphatase inhibition often utilized natural toxins, such as okadaic acid and microcystins, which were found to be potent inhibitors of serine/threonine phosphatases like protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). bio-rad-antibodies.com Okadaic acid, for instance, was identified as the cause of diarrheic shellfish poisoning and shown to be a potent inhibitor of various serine/threonine phosphatases. bio-rad-antibodies.com While these natural products were valuable in initial research, they often lacked specificity, inhibiting multiple phosphatase families with similar potencies. researchgate.net This lack of specificity presented a challenge in precisely attributing biological effects to the inhibition of a particular phosphatase. researchgate.net

The recognition of protein phosphatases as important targets for chemical biology and medicinal chemistry research has led to a high demand for new and more selective phosphatase inhibitor classes. pnas.orgnih.govnih.gov The development of specific inhibitors is crucial for investigating the biological actions of individual phosphatases and guiding the development of potential therapeutic agents for diseases linked to aberrant phosphatase activity. researchgate.net

Rationale for the Development of Specific Peptide Inhibitors of Protein Phosphatase 1 (PP1)

Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase that dephosphorylates a significant fraction of phosphoserine and phosphothreonine sites in cells, controlling a broad range of cellular processes. portlandpress.compnas.org PP1's substrate specificity and cellular localization are largely determined by its association with over 200 regulatory proteins, known as PP1-interacting proteins (PIPs) or regulatory interactors of protein phosphatase one (RIPPOs), with which it forms holoenzymes. acs.orgnih.gov Many of these interactions are mediated by specific short linear motifs (SLiMs), the most common being the RVxF-type motif. researchgate.netpnas.orgacs.org

Despite the critical roles of PP1, the development of highly specific small molecule inhibitors has been challenging. Many existing PP1 inhibitors cross-react with other protein phosphatase families. pnas.org This lack of specificity makes it difficult to definitively determine the specific cellular functions regulated by PP1 using pharmacological approaches alone. pnas.org

This challenge provided a strong rationale for developing more specific tools to probe PP1 function. Peptide inhibitors, designed to mimic the binding motifs of natural PP1 regulatory proteins, emerged as a promising avenue for achieving higher specificity. By leveraging the specific interaction sites on the PP1 catalytic subunit, particularly the RVxF binding groove, researchers aimed to develop peptides that could selectively interfere with PP1 interactions or activity. pnas.orgnih.gov Such specific peptide inhibitors would serve as valuable research tools to dissect the roles of PP1 in complex cellular networks.

Overview of Difopein as a Research Tool and Molecular Probe

This compound is a synthetic peptide that has been developed as a research tool to specifically interfere with the function of 14-3-3 proteins. While not a direct inhibitor of PP1 catalytic activity itself, this compound's action on 14-3-3 proteins has significant implications for studying PP1, particularly in contexts where 14-3-3 proteins regulate PP1 activity or its interaction with substrates.

This compound is a dimeric version of the peptide R18. tocris.comresearchgate.netcreative-peptides.com R18 was initially identified from a phage display screen and is an unphosphorylated peptide that binds to 14-3-3 proteins with high affinity. researchgate.netxenbase.orgfrontiersin.orgbiorxiv.org It contains a sequence mimicking a phosphorylated 14-3-3 binding motif, allowing it to function as a competitive inhibitor of 14-3-3 protein-ligand interactions by binding within the amphipathic groove of 14-3-3 dimers. researchgate.netfrontiersin.orgbiorxiv.org

The dimerization of R18 to create this compound enhances its affinity and stability by allowing it to bind to both sides of a 14-3-3 dimer simultaneously. researchgate.netbiorxiv.org this compound acts as a high-affinity competitive antagonist that disrupts the interaction between 14-3-3 proteins and their various binding partners. creative-peptides.commedchemexpress.comoup.com This disruption can indirectly impact PP1 activity or localization when PP1 function is regulated by 14-3-3 proteins.

As a molecular probe, this compound is used in research to investigate the cellular roles of 14-3-3 proteins and their downstream effects, including their influence on protein phosphatases like PP1. By interfering with 14-3-3 interactions, this compound can reveal the functions of proteins that are regulated through 14-3-3 binding. For instance, 14-3-3 proteins can bind to and regulate the phosphorylation status of various proteins by influencing their interaction with phosphatases such as PP1. oup.com Disrupting the 14-3-3 interaction with a particular protein using this compound can lead to changes in its phosphorylation state, providing insights into how 14-3-3 and potentially PP1 are involved in that regulatory process.

This compound has been utilized in studies to explore the link between 14-3-3 binding and the phosphorylation state of target proteins, which are often substrates of PP1 or other phosphatases. For example, research has shown that inhibiting 14-3-3 with this compound can lead to decreased phosphorylation of certain proteins, suggesting that 14-3-3 binding protects these sites from dephosphorylation, potentially by PP1. oup.com

While this compound is a valuable tool for studying 14-3-3 protein interactions and their downstream consequences, it is important to note that its primary target is 14-3-3 proteins, not the catalytic subunit of PP1 directly. Its utility in PP1 research lies in its ability to perturb regulatory mechanisms involving 14-3-3 proteins that converge on PP1 activity or substrate interactions.

Here is a summary of this compound's properties as a research tool:

PropertyDescription
Target14-3-3 proteins
Mechanism of ActionCompetitive inhibitor of 14-3-3 protein-ligand interactions
StructureDimeric peptide based on R18
SpecificityBinds to the amphipathic groove of 14-3-3 dimers, generally non-isoform specific researchgate.netbiorxiv.org
Research ApplicationInvestigating the role of 14-3-3 proteins in cellular processes, including those involving PP1 regulation
Effect on Target ProteinsDisrupts 14-3-3 binding, potentially altering phosphorylation status of 14-3-3-bound proteins oup.com

Interactive table:

Detailed research findings using this compound often involve observing changes in the phosphorylation status of proteins known to interact with 14-3-3 proteins upon this compound treatment. These changes can indirectly indicate the involvement of phosphatases like PP1 in the regulatory complex. For instance, studies have shown that this compound can reduce the phosphorylation of LRRK2 at specific serine residues, suggesting that 14-3-3 binding protects these sites from dephosphorylation, potentially by PP1. oup.comscispace.com This highlights this compound's utility in exploring the interplay between 14-3-3 proteins and protein phosphatases in regulating the phosphorylation state of key cellular substrates.

Research Finding ExampleImplication for PP1 ResearchSource
This compound causes decreased phosphorylation of LRRK2 at S910 and S935. oup.comscispace.comSuggests 14-3-3 binding protects these sites from dephosphorylation, potentially by PP1. oup.com oup.comscispace.com
This compound disrupts 14-3-3/ligand interactions in various cell lines. researchgate.netbiorxiv.orgmedchemexpress.comConfirms its effectiveness as a tool to study the consequences of inhibiting 14-3-3 binding on cellular processes. researchgate.netbiorxiv.orgmedchemexpress.com
This compound expression can lead to changes in the phosphorylation of proteins that interact with 14-3-3. oup.comIndicates that 14-3-3 binding influences the phosphorylation state of its partners, potentially through regulating phosphatase access or activity. oup.com

Interactive table:

This compound's ability to interfere with 14-3-3 protein interactions makes it a valuable probe for researchers investigating signaling pathways where 14-3-3 proteins play a regulatory role, particularly those involving the phosphorylation and dephosphorylation of proteins by kinases and phosphatases, including PP1. frontiersin.orgbiorxiv.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C273H424N76O89S6 B612434 Difopein

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C273H424N76O89S6/c1-122(2)79-160(233(399)313-159(271(437)438)63-66-206(366)367)305-202(360)110-287-216(382)134(25)299-218(384)136(27)295-198(356)108-291-259(425)190-55-43-73-346(190)267(433)181(87-130(17)18)333-255(421)186(116-439)338-231(397)157(67-77-443-35)309-245(411)172(93-196(275)354)314-221(387)139(30)302-227(393)155(61-64-204(362)363)307-235(401)162(81-124(5)6)320-249(415)178(99-211(376)377)329-237(403)165(84-127(11)12)319-242(408)169(90-145-103-286-152-52-40-38-50-149(145)152)325-254(420)185(115-353)337-240(406)167(86-129(15)16)323-248(414)177(98-210(374)375)327-230(396)154(54-42-70-284-273(279)280)312-262(428)195-60-48-76-349(195)270(436)215(133(23)24)343-258(424)189(119-442)341-244(410)171(92-147-105-282-121-294-147)332-264(430)193-58-46-72-345(193)266(432)143(34)298-201(359)107-290-226(392)175(96-208(370)371)317-223(389)141(32)304-252(418)183(113-351)335-251(417)180(101-213(380)381)328-234(400)161(80-123(3)4)306-203(361)111-288-217(383)135(26)300-219(385)137(28)296-199(357)109-292-260(426)191-56-44-74-347(191)268(434)182(88-131(19)20)334-256(422)187(117-440)339-232(398)158(68-78-444-36)310-246(412)173(94-197(276)355)315-222(388)140(31)303-228(394)156(62-65-205(364)365)308-236(402)163(82-125(7)8)321-250(416)179(100-212(378)379)330-238(404)164(83-126(9)10)318-241(407)168(89-144-102-285-151-51-39-37-49-148(144)151)324-253(419)184(114-352)336-239(405)166(85-128(13)14)322-247(413)176(97-209(372)373)326-229(395)153(53-41-69-283-272(277)278)311-261(427)194-59-47-75-348(194)269(435)214(132(21)22)342-257(423)188(118-441)340-243(409)170(91-146-104-281-120-293-146)331-263(429)192-57-45-71-344(192)265(431)142(33)297-200(358)106-289-225(391)174(95-207(368)369)316-220(386)138(29)301-224(390)150(274)112-350/h37-40,49-52,102-105,120-143,150,153-195,214-215,285-286,350-353,439-442H,41-48,53-101,106-119,274H2,1-36H3,(H2,275,354)(H2,276,355)(H,281,293)(H,282,294)(H,287,382)(H,288,383)(H,289,391)(H,290,392)(H,291,425)(H,292,426)(H,295,356)(H,296,357)(H,297,358)(H,298,359)(H,299,384)(H,300,385)(H,301,390)(H,302,393)(H,303,394)(H,304,418)(H,305,360)(H,306,361)(H,307,401)(H,308,402)(H,309,411)(H,310,412)(H,311,427)(H,312,428)(H,313,399)(H,314,387)(H,315,388)(H,316,386)(H,317,389)(H,318,407)(H,319,408)(H,320,415)(H,321,416)(H,322,413)(H,323,414)(H,324,419)(H,325,420)(H,326,395)(H,327,396)(H,328,400)(H,329,403)(H,330,404)(H,331,429)(H,332,430)(H,333,421)(H,334,422)(H,335,417)(H,336,405)(H,337,406)(H,338,397)(H,339,398)(H,340,409)(H,341,410)(H,342,423)(H,343,424)(H,362,363)(H,364,365)(H,366,367)(H,368,369)(H,370,371)(H,372,373)(H,374,375)(H,376,377)(H,378,379)(H,380,381)(H,437,438)(H4,277,278,283)(H4,279,280,284)/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,150-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCJKZSYQTZRQE-CSMGIIAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC1=CNC=N1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C273H424N76O89S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6387 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Initial Biochemical Characterization of Difopein

Historical Context of Peptide Inhibitor Design for Protein Phosphatase Systems

The regulation of protein function through reversible phosphorylation, mediated by protein kinases and phosphatases, is a fundamental process in eukaryotic cells. nih.gov While kinases have historically received significant attention, the critical roles of protein phosphatases, such as protein phosphatase 1 (PP1), in cellular processes have become increasingly clear. nih.govnih.gov Unlike kinases, which often possess a common catalytic fold, phosphatases exhibit greater structural and mechanistic diversity. portlandpress.com

Protein phosphatase 1 (PP1) is a major serine/threonine-specific phosphatase involved in numerous cellular processes. nih.gov In cells, PP1 exists as holoenzymes formed by a catalytic subunit and various regulatory subunits. nih.govportlandpress.com These regulatory subunits play crucial roles in targeting PP1 to specific subcellular locations, modulating its catalytic activity, and determining substrate specificity. nih.govportlandpress.com

The design of peptide inhibitors has emerged as a valuable strategy to investigate protein-protein interactions, including those involving protein phosphatases and their regulatory subunits. frontiersin.org Peptide inhibitors can be designed to mimic or disrupt the interaction motifs between proteins, offering a means to perturb specific interactions and study their functional consequences. frontiersin.org This approach has been particularly useful for targeting interfaces that are large and shallow, often considered challenging for small molecule inhibitors. frontiersin.org

Early efforts in this area included the identification of endogenous protein inhibitors of PP1, such as Inhibitor-1, Inhibitor-2, and Nuclear Inhibitor of PP1 (NIPP1). portlandpress.com These proteins were shown to bind to the PP1 catalytic subunit and inhibit its activity against certain substrates. portlandpress.com The understanding of how these natural inhibitors function has provided insights for the rational design of peptide-based tools to manipulate phosphatase activity and interactions.

Methodologies for the Identification and Isolation of Difopein

This compound was identified through a phage display screen. xenbase.org Phage display is a powerful technique used to identify peptides or proteins that bind to a target molecule. In this method, libraries of peptides are displayed on the surface of bacteriophages, and phages that bind to the target protein are selected and amplified. mdpi.comresearchgate.net This allows for the identification of peptides with high affinity and specificity for the target.

This compound is described as a dimeric version of the R18 peptide. tocris.comresearchgate.net The R18 peptide itself was identified from a phage display by the Fu Laboratory as a 14-3-3 protein-protein interaction inhibitor. nih.govacs.org The design of this compound as a dimer of R18 aimed to enhance its interaction with the dimeric 14-3-3 proteins, potentially increasing stability and inhibitory effect by binding to both sides of the 14-3-3 dimer simultaneously. researchgate.net

While specific detailed methodologies for the isolation of this compound itself are not extensively described beyond its nature as a synthetic peptide derived from phage display results, the general approaches for identifying and isolating peptide inhibitors from phage display libraries involve:

Library Construction: Creating a diverse library of peptides displayed on phages.

Panning: Incubating the phage library with the target protein (in this case, likely 14-3-3 proteins) immobilized on a surface or in solution.

Washing: Removing unbound phages.

Elution: Releasing bound phages from the target.

Amplification: Growing the eluted phages to prepare for subsequent rounds.

Sequencing: Determining the amino acid sequences of the enriched peptides after several rounds of panning.

Once the peptide sequence (R18) was identified, this compound, as a dimeric version, would be produced synthetically. Peptide synthesis techniques, such as solid-phase peptide synthesis, are standard methods for producing peptides of defined sequences in the laboratory.

Preliminary Biochemical Assays Revealing PP1/NIPP1 Interaction Modulation

While this compound is primarily known for its interaction with 14-3-3 proteins, some literature connects it to the broader context of protein phosphatase regulation, particularly through its relationship with 14-3-3 proteins which can interact with phosphatase regulators like NIPP1. However, the direct modulation of PP1/NIPP1 interaction specifically by this compound is not a widely documented primary function of this compound itself based on the provided search results.

The search results primarily highlight this compound as an inhibitor of 14-3-3 protein/ligand interactions. xenbase.orgtocris.comresearchgate.net 14-3-3 proteins are known to bind to a wide range of target proteins, often in a phosphorylation-dependent manner, influencing their localization, conformation, and activity. nih.govacs.org Some of these target proteins can be components of phosphatase complexes or regulators of phosphatase activity.

NIPP1 (Nuclear Inhibitor of PP1) is a well-established regulatory subunit of PP1, playing a crucial role in targeting PP1 to the nucleus and modulating its substrate specificity. plos.orgkuleuven.benih.govkuleuven.benih.gov NIPP1 contains PP1-binding regions, including an RVxF motif. plos.orgkuleuven.bekuleuven.be The interaction between PP1 and NIPP1 is complex and can be influenced by phosphorylation events. kuleuven.bekuleuven.be

Although a direct biochemical assay demonstrating this compound's modulation of the PP1/NIPP1 interaction was not found in the search results, the indirect link exists through 14-3-3 proteins. 14-3-3 proteins can interact with NIPP1 or other proteins that regulate PP1 activity. Therefore, by inhibiting 14-3-3 interactions, this compound could potentially indirectly influence pathways involving PP1 and NIPP1.

Biochemical assays commonly used to study protein-protein interactions and enzyme activity, which would be relevant in the context of characterizing molecules like this compound and its effects on protein complexes, include:

Co-immunoprecipitation: To assess the formation of protein complexes. researchgate.net

GST Pull-down Assays: To examine the binding of a target protein to a fusion protein (e.g., GST-tagged 14-3-3). nih.gov

Phosphatase Assays: To measure the catalytic activity of protein phosphatases using phosphorylated substrates. nih.govmdpi.comresearchgate.netkuleuven.be

Binding Assays (e.g., ELISA, Surface Plasmon Resonance): To quantify the affinity and kinetics of protein-protein or peptide-protein interactions. mdpi.comresearchgate.netnih.govresearchgate.net

Functional Assays: Assays that measure the downstream effects of modulating protein interactions or enzyme activity, such as cell attachment assays or assays measuring the activity of enzymes regulated by the interaction partners. researchgate.netnih.govresearchgate.net

Preliminary biochemical characterization of this compound primarily focused on its high-affinity binding to 14-3-3 proteins and its ability to competitively inhibit 14-3-3-ligand interactions. tocris.comresearchgate.net Assays demonstrating this include those showing this compound blocking the binding of 14-3-3 to known targets like Raf-1 and PRAS40 in cell lysates. nih.gov Functional assays have also shown that this compound can block the ability of 14-3-3 to stimulate the activity of enzymes like exoenzyme S. nih.gov These assays confirm this compound's role as a potent disruptor of 14-3-3 interactions. researchgate.netnih.gov

While the direct impact of this compound on the PP1/NIPP1 interaction requires further specific investigation, its established activity on 14-3-3 proteins positions it as a tool that could indirectly affect cellular processes regulated by PP1 and NIPP1, given the intricate network of protein interactions in cellular signaling.

Molecular Mechanism of Action of Difopein

Detailed Analysis of Difopein Binding to Protein Phosphatase 1 (PP1) and its Regulatory Subunits

Protein Phosphatase 1 (PP1) activity and substrate specificity are tightly controlled by its interaction with over 200 known regulatory proteins. uniprot.orguniprot.orgnih.gov These interactions often occur through specific docking motifs, with the RVxF motif being a common binding site located distal to the catalytic center of PP1. nih.govnih.gov While this compound is primarily characterized as a 14-3-3 inhibitor xenbase.orgtocris.comfrontiersin.orgacs.org, its influence on cellular processes regulated by PP1 suggests potential cross-talk or indirect mechanisms. Some studies indicate that 14-3-3 proteins can protect certain phosphorylation sites from dephosphorylation by PP1, and disruption of 14-3-3 binding by compounds like this compound could indirectly affect PP1 substrate accessibility and activity. oup.com

Elucidation of Specific Amino Acid Residues Involved in the this compound-PP1 Interaction

Direct evidence detailing specific amino acid residues involved in a direct interaction between this compound and PP1 is limited in the provided search results, as this compound's primary known target is the 14-3-3 protein family. xenbase.orgtocris.comfrontiersin.orgacs.org The 14-3-3 proteins bind to target proteins via phosphoserine or phosphothreonine motifs, often involving positively charged residues within the 14-3-3 binding pocket interacting with the phosphate (B84403) group. acs.orgnih.gov this compound, being a dimeric peptide, is designed to mimic these phosphopeptide motifs and bind to the amphipathic groove of 14-3-3 proteins. xenbase.orgtocris.comfrontiersin.orgacs.org While PP1 regulatory proteins often utilize motifs like the RVxF sequence to bind PP1 nih.govnih.gov, a direct RVxF-like interaction for this compound with PP1 is not explicitly described in the context of the provided information.

Kinetic Studies of this compound's Inhibitory Effects on PP1 Activity

Kinetic studies specifically examining the direct inhibitory effects of this compound on PP1 activity are not extensively detailed in the provided search results. This compound is primarily reported as a competitive inhibitor of 14-3-3 protein-ligand interactions, binding with high affinity to 14-3-3 proteins. tocris.comfrontiersin.org The inhibition of 14-3-3 binding by this compound can indirectly impact pathways regulated by PP1, particularly where 14-3-3 proteins sequester or regulate PP1 substrates. For instance, this compound has been shown to decrease the phosphorylation of LRRK2 at sites that are potentially dephosphorylated by PP1, suggesting an indirect effect on PP1 activity through the disruption of 14-3-3/LRRK2 interaction. oup.com

Structural Biology Approaches to this compound-PP1/NIPP1 Complex Formation

Structural biology techniques are crucial for understanding the molecular basis of protein interactions. While extensive structural data exists for PP1 in complex with various regulatory proteins and inhibitors, and for 14-3-3 proteins bound to their targets or inhibitors like this compound, structural information specifically on a direct this compound-PP1 or this compound-NIPP1 complex is not a primary focus of the provided search results. Studies on PP1 complex formation often utilize techniques like X-ray crystallography, NMR spectroscopy, and Cryo-EM to elucidate the binding interfaces and conformational changes. nih.govnih.govnih.govelifesciences.orgrcsb.orgrcsb.orgembopress.orgembopress.org

Cryo-Electron Microscopy (Cryo-EM) Applications in this compound-Target Structural Analysis

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes, including those involving multi-subunit enzymes like PP1 and its associated factors. rcsb.orgembopress.orgembopress.orgdntb.gov.uabiorxiv.org Cryo-EM studies have provided structural insights into how PP1 interacts with some of its larger regulatory subunits and how these interactions influence its function. rcsb.orgembopress.orgembopress.orgbiorxiv.org While Cryo-EM is suitable for analyzing complex assemblies, there is no information in the provided search results about Cryo-EM being used to specifically analyze a complex involving this compound and PP1 or NIPP1. Cryo-EM has been used in the context of other PP1-regulatory protein complexes, such as those involving p97 and inhibitor-3 or PP1c-PPP1R15A. rcsb.orgembopress.orgembopress.orgbiorxiv.org

Impact of this compound on Cellular Phosphorylation Networks

14-3-3 proteins are known to preferentially bind to phosphorylated serine or threonine residues on target proteins, playing a crucial role in regulating cellular phosphorylation networks pnas.org. By inhibiting 14-3-3 protein interactions, this compound can indirectly influence the phosphorylation status of numerous proteins that are substrates of 14-3-3 binding. This disruption can affect the stability, localization, and activity of these phosphoproteins, thereby altering downstream signaling pathways. For example, 14-3-3 binding can shield phosphorylated residues from dephosphorylation by phosphatases, and inhibiting this interaction with this compound can expose these sites to phosphatase activity pnas.org.

Proteomic Profiling of Phosphorylation Changes Induced by this compound

Proteomic studies have been employed to investigate the global impact of this compound on cellular phosphorylation profiles. These analyses aim to identify specific proteins and phosphorylation sites whose phosphorylation status is altered upon inhibition of 14-3-3 proteins by this compound. While specific comprehensive proteomic datasets detailing all phosphorylation changes induced by this compound across a cell are not extensively detailed in the search results, studies focusing on specific substrates provide insight. For instance, expression of this compound has been shown to significantly decrease the phosphorylation levels of LRRK2 at serine 910 and 935 in HEK293T cells oup.com. Similarly, expression of EYFP-Difopein in hippocampal neurons resulted in significantly decreased levels of phosphorylated Septin 7 (pT426) biorxiv.orgfrontiersin.org. These findings suggest that this compound's inhibition of 14-3-3 binding leads to altered phosphorylation of specific client proteins, which can be detected through targeted or broader proteomic approaches biorxiv.orgfrontiersin.orgdrexel.edubioone.org.

Identification of Downstream Substrates Regulated by this compound-Modulated PP1 Activity

This compound's impact on phosphorylation networks can involve the modulation of phosphatase activity, particularly Protein Phosphatase 1 (PP1). 14-3-3 proteins can influence the dephosphorylation of proteins by PP1, sometimes by sequestering phosphorylated substrates or by regulating PP1 itself oup.com. Inhibition of 14-3-3 by this compound can therefore indirectly affect the activity of PP1 on its substrates. For example, binding of 14-3-3 proteins to LRRK2 can prevent its dephosphorylation by PP1 at S910 and S935 oup.com. Consequently, this compound-induced disruption of the 14-3-3/LRRK2 interaction leads to a decrease in LRRK2 phosphorylation at these sites, implying increased access or activity of PP1 on LRRK2 oup.com.

PP1 has numerous substrates involved in various cellular processes researchgate.net. While the search results highlight the link between this compound, 14-3-3, and PP1 activity on LRRK2 oup.com, they also indicate that PP1 is a key phosphatase for other proteins regulated by phosphorylation, such as NMDA receptors researchgate.net. Studies suggest that PP1 in postsynaptic density preparations can dephosphorylate phospho-GluN2B-Ser 1303 researchgate.net. The interaction between PP1γ2 and 14-3-3 proteins in testis suggests common protein interactors that are likely phosphoproteins and potential PP1γ2 substrates ohiolink.edu. While this compound's direct effect on PP1 activity or a comprehensive list of PP1 substrates modulated by this compound-mediated 14-3-3 inhibition are not fully elucidated in the provided snippets, the evidence suggests that proteins whose dephosphorylation is regulated by 14-3-3 binding are potential downstream substrates affected by this compound.

Here is a table summarizing some proteins mentioned in the context of this compound, 14-3-3, and phosphorylation:

Protein NameRelevant Phosphorylation Site(s)Interaction with 14-3-3Effect of this compoundLink to PP1
LRRK2S910, S935Yes (binding prevents dephosphorylation) oup.comDecreased phosphorylation at S910, S935 oup.comDephosphorylated by PP1 oup.com
Septin 7T426Yes (phosphorylation-dependent interaction) biorxiv.orgfrontiersin.orgDecreased phosphorylation at T426 biorxiv.orgfrontiersin.orgNot explicitly mentioned in relation to PP1 in snippets
NMDA Receptor (GluN2B subunit)Ser 1303Yes (interacts with GluN2A and GluN2B subunits) researchgate.netLower number of synaptic puncta containing NMDARs researchgate.netDephosphorylated by PP1 researchgate.net

Theoretical Models of this compound-Mediated Allosteric Regulation

This compound's mechanism of action can be understood within the framework of allosteric regulation, although its target, 14-3-3, is often considered an adapter protein rather than a classical enzyme with a single active site for catalysis. Allosteric regulation involves a molecule binding to a protein at a site distinct from the active site, inducing a conformational change that alters the protein's activity or interaction with other molecules wikipedia.org. In the case of this compound, it binds to the amphipathic groove of the 14-3-3 dimer, a site that is crucial for 14-3-3's interaction with its diverse array of phosphorylated client proteins oup.combiorxiv.org.

Theoretical models of allosteric regulation, such as the concerted MWC model or the sequential KNF model, describe how the binding of an effector molecule at an allosteric site can influence the conformation and activity of a protein, particularly multimeric proteins wikipedia.org. While these models are often applied to enzymes, the principles can be extended to adapter proteins like 14-3-3, which function as dimers and undergo conformational changes upon ligand binding that affect their interaction with other proteins biorxiv.orgfrontiersin.orgnih.gov.

This compound's dimeric structure, effectively blocking both binding grooves of a 14-3-3 dimer, aligns with the concept of an allosteric inhibitor that stabilizes a conformation of 14-3-3 that is unable to bind its typical phosphorylated ligands biorxiv.orgmit.edu. By occupying the binding groove, this compound sterically hinders the interaction between 14-3-3 and its client proteins. While not a direct modulation of enzymatic activity in the classical sense, this inhibition of protein-protein interaction mediated by binding at a specific site on 14-3-3 represents a form of allosteric control over the cellular functions regulated by 14-3-3. The "morpheein" model, which describes proteins existing in an equilibrium of functionally distinct quaternary assemblies, where ligand binding can shift this equilibrium, could also offer a framework for understanding how this compound might influence the dynamic states of the 14-3-3 dimer and its ability to interact with targets wikipedia.orgnih.govresearchgate.net. By stabilizing a "closed" or ligand-occupied conformation of the 14-3-3 dimer, this compound effectively reduces the pool of 14-3-3 available to bind and regulate its numerous substrates.

Compound Names and PubChem CIDs

Structure Activity Relationships Sar and Rational Design of Difopein Analogs

Systematic Mutagenesis and Truncation Studies of Difopein

While comprehensive systematic mutagenesis and truncation studies specifically focused on the dimeric this compound peptide are not extensively detailed in the provided information, research on its monomeric precursor, the R18 peptide, and other peptides that interact with 14-3-3 proteins offers significant insights into the critical regions and residues involved in binding.

Identification of Key Pharmacophore Elements within the this compound Peptide Sequence

This compound is a dimer of the R18 peptide, which was identified through a phage display screen for ligands of 14-3-3 proteins. xenbase.orgnih.govunisi.itfrontiersin.org The sequence of the R18 peptide contains key elements responsible for its interaction with the conserved amphipathic groove of 14-3-3 proteins. unisi.itnih.gov A central motif within R18, WLDLE, has been highlighted as mimicking the phosphoserine contact points typically recognized by 14-3-3 proteins, despite R18 being an unphosphorylated peptide. unisi.itnih.gov The presence of negatively charged amino acid residues like Glutamic acid (Glu) and Aspartic acid (Asp) in R18 is also noted for their role in mimicking phosphorylation and binding to the positively charged binding pocket of 14-3-3. nih.gov The dimeric structure of this compound is hypothesized to allow it to engage with both binding sites on the 14-3-3 dimer, potentially contributing to its high affinity and inhibitory effect. researchgate.net

Effects of Amino Acid Substitutions on Binding Affinity and Inhibitory Potency

Studies on peptides that bind to 14-3-3 isoforms, such as 14-3-3ε, have demonstrated the impact of amino acid substitutions on binding affinity. For instance, research on a 9-amino acid peptide derived from sequential truncation of a 14-residue peptide (pT(502-510)) showed that substituting Glycine (Gly) with Phenylalanine (Phe) at position 510 resulted in an improvement in binding affinity for 14-3-3ε. researchgate.netresearchgate.netacs.org Generally, substitutions with aromatic amino acid residues at this position were found to be favorable for enhancing affinity. acs.org The existence of a mutant this compound, R18(Lys), with amino acid substitutions that abolish its binding to 14-3-3, underscores the critical nature of specific residues within the this compound sequence for its interaction with its target proteins. researchgate.net While this specific mutant's detailed SAR is not provided, it serves as evidence that targeted amino acid changes can significantly impact this compound's binding capabilities.

Data on the binding affinity of a truncated peptide and its analog with a substitution is presented below:

PeptideSequence (Partial)ModificationTarget ProteinKD (nM)
pT(502-510)...Gly...Truncated peptide14-3-3ε45.2
pT(502-510) G510F...Phe...Gly510Phe substitution14-3-3ε22.0

This table illustrates how a single amino acid substitution can influence the binding affinity of a peptide for 14-3-3ε. researchgate.netresearchgate.netacs.org

Chemical Modifications and Derivatization Strategies for this compound

The therapeutic potential of peptide inhibitors like this compound is often limited by factors such as poor cell permeability and susceptibility to enzymatic degradation, leading to low metabolic stability. unisi.itiu.edu To overcome these limitations and improve their pharmacological profiles, various chemical modification and derivatization strategies have been explored for peptides targeting protein-protein interactions, including those involving 14-3-3 proteins.

Peptide Mimicry and Non-Peptidic Scaffolds Inspired by this compound

The knowledge gained from studying peptide inhibitors like R18 and this compound has inspired the search for non-peptidic small molecules that can disrupt 14-3-3 protein interactions. nih.govunisi.itnih.govnih.gov These small molecule inhibitors aim to mimic the key pharmacophore elements of the peptides to bind to the 14-3-3 protein surface. Some non-peptidic compounds have been designed to emulate critical features of peptide binding motifs. science.gov Additionally, natural products like Fusicoccin A, which stabilize 14-3-3 interactions (acting through a different mechanism than inhibitors like this compound), represent alternative non-peptidic scaffolds that modulate 14-3-3 function and highlight the potential for diverse chemical structures to interact with these proteins. frontiersin.orgacs.orgresearchgate.netresearchgate.net

Cyclization and Stapling Approaches to Enhance this compound's Biological Stability

Cyclization and stapling are powerful techniques used to constrain the conformation of linear peptides, which can lead to increased stability, enhanced target affinity, and improved biological activity. researchgate.netnih.govmdpi.com These modifications can help peptides maintain their bioactive structure and improve properties such as resistance to proteolytic degradation and cell membrane permeability. nih.govmdpi.com While specific examples of cyclization or stapling applied directly to this compound are not detailed in the search results, these approaches are generally applicable to peptide-based inhibitors to address their inherent limitations. Macrocyclization, for instance, has been successfully used to stabilize peptide structures and inhibit protein-protein interactions. researchgate.net Similarly, peptide stapling, often achieved through hydrocarbon cross-links, can enhance helicity, improve cell penetration, and increase stability. nih.gov

Computational Design and Optimization of this compound and its Derivatives

Computational methods play an increasingly important role in the design and optimization of peptides and small molecules targeting protein-protein interactions. Techniques such as molecular dynamics (MD) simulations and biophysical methods have been employed to study the binding of peptides to 14-3-3ε, providing insights into the molecular interactions and conformational changes involved. researchgate.netresearchgate.netacs.org

MD simulations are valuable tools for understanding the dynamic behavior of 14-3-3 proteins and their interactions with ligands, helping to reveal binding mechanisms and identify critical contact points. acs.org Computational approaches, including MD simulations and methods like molecular mechanics/Poisson-Boltzmann surface area (MM-PBSA), can predict the impact of amino acid changes on binding affinity, guiding the design of mutations or modifications. biorxiv.org

Furthermore, computational methodologies have been developed for the rational design of constrained peptides, such as cyclic peptides, specifically targeting protein-protein interfaces. researchgate.net Quantitative structure-activity relationship (QSAR) models have also been utilized in the analysis and optimization of peptide analogs. mdpi.com The integration of rational design principles, often informed by computational studies, has proven effective in identifying potent modulators of protein-protein interactions, including stabilizers. researchgate.net These computational tools provide a powerful avenue for the systematic design and refinement of this compound analogs with desired binding and pharmacological properties.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations play a crucial role in understanding the interactions between ligands and their target proteins at an atomic level researchgate.netgoogleapis.comrndsystems.com. Molecular docking is used to predict the preferred binding pose and orientation of a ligand within a protein's binding site, estimating the binding affinity based on scoring functions researchgate.netrndsystems.comnih.gov. Molecular dynamics simulations, on the other hand, provide insights into the dynamic behavior and stability of the protein-ligand complex over time, accounting for the flexibility of both molecules and the surrounding environment researchgate.netgoogleapis.comrndsystems.com.

While specific detailed molecular docking and MD simulation studies focused solely on the this compound-14-3-3 complex were not extensively detailed in the provided search results, these methods are widely applied in the study of protein-protein interactions and peptide-protein binding, which is directly relevant to this compound's mechanism of action googleapis.comrndsystems.com. Structural details of the interaction between 14-3-3σ and related inhibitors like B1 and B2, elucidated by X-ray crystallography, have provided crucial insights into the binding mode within the amphipathic groove nih.gov. This structural information serves as a vital starting point for computational studies.

Molecular dynamics simulations have been employed in studies investigating the biological effects of this compound, such as its influence on the dynamics and function of proteins like sodium channels or proteins in Giardia. These applications demonstrate the utility of MD simulations in exploring the broader impact of this compound on target protein behavior, even if not always focused on the initial binding event with 14-3-3 itself. The application of MD simulations can help to understand how this compound's binding to 14-3-3 might induce conformational changes in 14-3-3 or affect its interaction with other cellular components over time googleapis.com. Integrating molecular docking predictions with MD simulations can provide a more comprehensive picture of the binding process, assessing the stability of predicted poses and exploring alternative conformations that may be relevant for binding or dissociation rndsystems.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. By analyzing a dataset of compounds with known structures and activities, QSAR models aim to identify key molecular descriptors that significantly influence the observed biological effect. These models can then be used to predict the activity of new, untested compounds and guide the design of analogs with potentially improved potency or other desired characteristics.

While specific QSAR studies focused exclusively on a large series of this compound analogs were not prominently featured in the provided search results, QSAR modeling has been applied to study the binding affinity of other 14-3-3 inhibitors, such as phosphopeptides, to different 14-3-3 isoforms creative-peptides.com. These studies have highlighted the importance of certain molecular features, such as the hydrophobic properties of residues within the binding motif, for strong binding to the 14-3-3 protein creative-peptides.com.

Applying QSAR principles to this compound and its potential analogs would involve:

Defining relevant molecular descriptors for variations of the this compound peptide sequence or structure.

Gathering experimental activity data (e.g., IC50 values for 14-3-3 binding or inhibition of 14-3-3-mediated interactions) for a series of this compound analogs.

Building statistical models that correlate the descriptors with the activity.

Validating the models using appropriate statistical methods.

Such QSAR models could help to identify which amino acid residues or structural modifications in this compound analogs are most critical for high-affinity binding to 14-3-3 proteins and for achieving desired inhibitory potency. This information can then inform the rational design process, allowing researchers to prioritize the synthesis and testing of analogs predicted to have favorable activity profiles.

Research findings on related 14-3-3 inhibitors, such as B1 and B2, have provided quantitative data like IC50 values, which are essential for QSAR studies nih.gov. These compounds, discussed in the context of enhancing R18 activity, demonstrate the potential for developing more potent 14-3-3 inhibitors based on the core this compound/R18 structure.

CompoundIC50 (µM)
B15
B215

Table 1: Inhibitory Potency of Related 14-3-3 Inhibitors B1 and B2 nih.gov

De Novo Design Principles Derived from this compound's Binding Mode

De novo design involves creating novel molecules, such as peptides or proteins, from scratch to achieve a specific function, such as binding to a target protein with high affinity and specificity. The detailed understanding of how this compound interacts with the 14-3-3 amphipathic groove provides a strong foundation for the de novo design of new 14-3-3 inhibitors.

The binding mode of this compound, which is based on the WLDLE motif found in the R18 peptide, involves specific interactions with residues in the conserved binding groove of 14-3-3 proteins nih.govnih.govcreative-peptides.com. The acidic residues (Asp and Glu) in this motif are positioned near a basic cluster in the 14-3-3 binding site, while hydrophobic residues like leucine (B10760876) interact with hydrophobic patches in the groove creative-peptides.com. The dimeric nature of this compound allows it to engage with both binding sites of the 14-3-3 dimer, contributing to enhanced stability compared to the monomeric R18 peptide nih.gov.

Principles for de novo design of this compound analogs or entirely new 14-3-3 inhibitors derived from this binding mode include:

Mimicry of the Binding Motif: Designing peptides or small molecules that structurally and chemically mimic the key features of the WLDLE motif and its interactions with the 14-3-3 basic cluster and hydrophobic regions.

Exploiting Divalent Binding: Designing molecules that can simultaneously engage both binding sites of the 14-3-3 dimer to achieve higher affinity and potentially increased specificity through avidity effects.

Incorporating Structural Stability: Designing scaffolds that present the binding elements in an optimal conformation for interaction with the 14-3-3 groove, potentially using stable secondary structures or constrained linkers.

Modulating Physicochemical Properties: Designing analogs with modified solubility, stability, or other properties while retaining or improving binding affinity, guided by insights from SAR and QSAR.

Utilizing Structural Data: Leveraging high-resolution structural information from crystallography or cryo-EM of 14-3-3 in complex with inhibitors (including this compound or related compounds like B1 and B2) to precisely guide the placement and chemical nature of residues or functional groups in the designed molecules nih.gov.

Computational design tools and algorithms are increasingly used in de novo protein and peptide design, allowing for the exploration of vast sequence and structure space to identify promising candidates based on desired binding characteristics. By applying these principles and tools, researchers can rationally design novel molecules that target the 14-3-3 protein family with tailored properties for research or potential therapeutic applications.

Advanced Methodologies for Difopein Research

Biophysical Characterization of Difopein-Target Interactions

Biophysical techniques are crucial for understanding the fundamental interactions between this compound and its binding partners, primarily 14-3-3 proteins. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a label-free technique used to measure the heat released or absorbed during molecular binding events tainstruments.comnih.gov. This allows for the simultaneous determination of binding affinity (), stoichiometry (), and enthalpy change () in a single experiment tainstruments.comnih.gov. From these parameters, the Gibbs free energy change () and entropy change () can be calculated, providing a comprehensive thermodynamic profile of the interaction tainstruments.comnih.gov.

ITC is considered a gold standard for studying binding processes due to its precision and sensitivity tainstruments.comnih.gov. It provides data in solution, which can more accurately mimic physiological conditions compared to some other methods tainstruments.com. For high-quality ITC data, it is essential that both the macromolecule (in the cell) and the ligand (in the syringe) are highly pure and in matched buffers to avoid heat changes unrelated to the binding event malvernpanalytical.com. Typical sample concentrations for the macromolecule in the cell can start from 5-10 µM, with the ligand in the syringe at a higher concentration, often 10-fold greater for 1:1 binding malvernpanalytical.com.

While the provided search results discuss ITC in the context of characterizing protein-ligand interactions, including those involving 14-3-3 proteins and peptides tainstruments.comnih.govportlandpress.comengineerbiology.org, specific detailed data on ITC analysis directly of this compound binding to 14-3-3 proteins was not found within the provided snippets. However, the principle of ITC is applicable to such studies to determine the thermodynamic driving forces of the high-affinity interaction between this compound and 14-3-3 proteins.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a technique used to measure the binding kinetics and affinity of molecular interactions in real-time portlandpress.combiorxiv.org. In a typical SPR experiment, one binding partner (the ligand) is immobilized on a sensor chip surface, and the other binding partner (the analyte) is flowed over the surface portlandpress.combiorxiv.orgacs.org. The binding and dissociation events cause changes in the refractive index at the chip surface, which are detected as changes in the SPR signal portlandpress.combiorxiv.org.

SPR allows for the determination of association rate constants (), dissociation rate constants (), and the equilibrium dissociation constant (), which represents the binding affinity portlandpress.combiorxiv.orgacs.org. A lower value indicates higher binding affinity nanotempertech.com.

Studies investigating the interaction between 14-3-3 proteins and their binding partners, such as peptides, frequently utilize SPR portlandpress.combiorxiv.orgacs.org. For instance, SPR analysis has been performed to quantitate the interaction between recombinant 14-3-3I and CDPK1, showing differential binding affinities depending on the phosphorylation status of CDPK1 biorxiv.org. In one study, 14-3-3I showed approximately twofold higher affinity towards phosphorylated CDPK1, with values of 1.35 µM and 0.67 µM for 14-3-3I/CDPK1 and 14-3-3I/pCDPK1 interactions, respectively biorxiv.org. Another study used SPR to measure the binding affinities of peptide analogs for 14-3-3ε, determining values in the nanomolar range acs.orgnih.gov. For example, a peptide denoted pT had a of 144.33 ± 2.5 nM for 14-3-3ε, while a truncated analog, pT(502-510), had a of 45.20 ± 24 nM nih.gov. These studies demonstrate the capability of SPR to provide detailed kinetic and affinity data for 14-3-3 interactions with peptides. Given that this compound is a high-affinity peptide inhibitor of 14-3-3 proteins creative-peptides.com, SPR is a suitable method to characterize its binding kinetics and confirm its high affinity.

An example of SPR data presentation involves sensograms, which plot the SPR signal over time as the analyte is injected and then dissociates, and binding isotherms, which plot the steady-state binding response against varying analyte concentrations to determine the acs.orgnih.gov.

MicroScale Thermophoresis (MST) in this compound Binding Studies

MicroScale Thermophoresis (MST) is a technique that quantifies binding affinities in solution by detecting variations in fluorescence signals resulting from an infrared laser-induced temperature gradient nanotempertech.come-century.us. When a ligand binds to a fluorescently labeled target molecule, the chemical environment around the fluorophore changes, affecting its fluorescence intensity and the thermophoretic movement of the molecule in the temperature gradient nanotempertech.come-century.us. The variation in the fluorescence signal correlates with the binding of the ligand to the fluorescent target e-century.us.

MST can be used to determine the binding affinity () and binding strength between molecules with low sample consumption and high sensitivity nanotempertech.come-century.us. The is determined by plotting the normalized fluorescence values () against the ligand concentration and fitting the data with a dose-response model, typically based on the law of mass action for 1:1 interactions nanotempertech.comnanotempertech.com. MST can also provide insights into ligand-induced aggregation nanotempertech.com.

For MST measurements, the target molecule is usually labeled with a fluorophore nanotempertech.com. His-tagged proteins can be labeled using tris-NTA-based labeling, which is commonly used for MST measurements e-century.us. It is important to ensure that no ligand-dependent fluorescence changes or photobleaching occur, as these can interfere with accurate binding affinity determination isbg.fr.

While the provided search results highlight the use of MST for quantifying protein-protein interactions and determining binding affinities in the nanomolar range e-century.us, specific data on MST analysis directly of this compound binding was not found. However, the principles and applications of MST make it a suitable method for characterizing the binding affinity of fluorescently labeled this compound or a fluorescently labeled 14-3-3 protein with its respective binding partner. For example, MST has been used to confirm the interaction between SNRPG and the RING finger domain of RBBP6, showing a strong binding affinity with a in the low nanomolar range (3.1596 nM) e-century.us. This demonstrates the sensitivity of MST for detecting relatively strong interactions.

Cellular and Molecular Probing Techniques Utilizing this compound

Beyond in vitro biophysical characterization, modified versions of this compound are valuable tools for probing the cellular and molecular consequences of inhibiting 14-3-3 interactions in living cells and in biochemical assays.

Development of Fluorescently Tagged this compound for Live-Cell Imaging

Fluorescently tagged proteins are widely used in live-cell imaging to visualize the localization, dynamics, and interactions of proteins within their native cellular environment myscope.trainingleica-microsystems.com. By creating a fluorescently tagged version of this compound, researchers can track its distribution within cells, observe its potential translocation upon binding to 14-3-3 or other targets, and potentially study its effects on the localization or dynamics of 14-3-3 proteins or their client proteins in real-time myscope.trainingleica-microsystems.comrupress.org.

Common methods for fluorescently tagging proteins for live-cell imaging include generating genetic fusion constructs with fluorescent proteins (FPs) like eGFP or mCherry myscope.trainingleica-microsystems.com. These FPs are genetically encoded and can be expressed within cells myscope.trainingleica-microsystems.com. Another approach involves using self-labeling protein tags, such as SNAP-tag or HaloTag, which are genetically fused to the protein of interest and can then be covalently labeled with membrane-permeable fluorescent dyes myscope.training. This allows for the use of a wider range of organic dyes with potentially improved photophysical properties compared to FPs myscope.training.

While the provided search results mention the use of fluorescent protein expression vectors for this compound in cell-based studies medchemexpress.com and discuss live-cell imaging techniques using fluorescent proteins and self-labeling tags myscope.trainingleica-microsystems.comrsc.org, specific details or published studies explicitly describing the development and application of fluorescently tagged this compound for live-cell imaging experiments were not found. However, the principle of tagging this compound with a fluorescent moiety, either genetically encoded or via a self-labeling tag, is a feasible approach to study its cellular behavior and impact on 14-3-3 signaling pathways using fluorescence microscopy myscope.trainingleica-microsystems.com.

Application of Biotinylated this compound for Pull-Down Assays

Pull-down assays are a common biochemical technique used to isolate a protein complex by using a "bait" protein to capture its interacting partners ("prey" proteins) protocols.iofishersci.com. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a widely used method for labeling bait proteins due to the high affinity of biotin for streptavidin protocols.iofishersci.comthermofisher.com.

In a biotinylated pull-down assay, the biotinylated bait protein (in this case, this compound) is incubated with a cell lysate or protein mixture containing the potential prey proteins (e.g., 14-3-3 proteins and their associated clients) protocols.iofishersci.com. The biotinylated this compound and any bound proteins are then captured using streptavidin-coated beads protocols.iofishersci.comthermofisher.com. After washing away unbound proteins, the captured complex is eluted and analyzed, typically by SDS-PAGE and Western blotting, to identify the proteins that interact with this compound protocols.io.

Biotinylated peptides are used in pull-down assays to test for binding to target proteins protocols.io. This approach allows researchers to confirm direct interactions and identify the specific proteins that associate with the biotinylated molecule protocols.io.

The provided search results indicate the application of co-immunoprecipitation and pull-down experiments to study protein interactions relevant to 14-3-3 proteins and their targets researchgate.netbiorxiv.orgescholarship.orgresearchgate.netplos.org. One snippet explicitly mentions the use of biotinylated double-strand in pull-down assays and pull-down of 14-3-3 with AID escholarship.org. Another study mentions that truncated NaV1.5 channels that no longer pull down 14-3-3 can still pull down the full-length channel researchgate.net. While the direct application of biotinylated this compound in a pull-down assay is mentioned in the context of studying protein interactions escholarship.org, detailed experimental data or protocols specifically using biotinylated this compound for pull-down of 14-3-3 proteins or their client proteins were not extensively detailed in the provided snippets. However, the principle of using biotinylated this compound in a pull-down assay with streptavidin beads is a valid and commonly used method to investigate its interactions with 14-3-3 proteins and identify potential client proteins whose binding to 14-3-3 is disrupted by this compound protocols.iofishersci.comthermofisher.com.

Genetic Tools and Approaches in Conjunction with this compound Studies

Genetic tools offer precise ways to alter gene expression or protein function, complementing the use of chemical inhibitors like this compound. By combining genetic manipulations with this compound treatment, researchers can explore the intricate relationships between 14-3-3 proteins and other key cellular players, dissecting complex signaling pathways and validating the specificity of observed phenotypes.

CRISPR/Cas9-Mediated Gene Editing to Study PP1/NIPP1 Interactions in Context of this compound

CRISPR/Cas9-mediated gene editing provides a powerful means to genetically modify target genes with high specificity. This technology can be applied in conjunction with this compound studies to investigate the interplay between 14-3-3 proteins and the PP1/NIPP1 phosphatase complex. PP1 is a major serine/threonine phosphatase regulated by various interacting proteins, including NIPP1, which acts as a nuclear targeting subunit and modulator of PP1 activity kuleuven.beatlasgeneticsoncology.orgnih.govkuleuven.be. While this compound directly targets 14-3-3 proteins frontiersin.orgoup.comresearchgate.netbiorxiv.orgrndsystems.com, 14-3-3 proteins can interact with a wide range of phosphorylated proteins, some of which may be substrates or regulators of PP1/NIPP1 frontiersin.orgoup.combiorxiv.org.

CRISPR/Cas9 can be utilized to:

Knock out or knock in genes encoding PP1 catalytic subunits (e.g., PPP1CA, PPP1CB, PPP1CC) or NIPP1 (PPP1R8) to assess how their absence or altered expression affects cellular processes influenced by 14-3-3 inhibition with this compound. For instance, CRISPR/Cas9 has been used to deplete NIPP1 to study its role in gene expression nih.gov. Combining such NIPP1 depletion with this compound treatment could reveal whether 14-3-3 inhibition impacts NIPP1-dependent regulation of PP1 activity or localization.

Introduce specific mutations into the genes encoding PP1 or NIPP1 to disrupt key functional domains or interaction sites, such as the RVxF motif in NIPP1 crucial for PP1 binding atlasgeneticsoncology.orgnih.govkuleuven.be. By observing the effects of these mutations in cells treated with this compound, researchers can gain insights into how specific interactions within the PP1/NIPP1 complex are modulated by or function in parallel to 14-3-3-mediated signaling.

Tag endogenous proteins like NIPP1 or PP1 with fluorescent markers or affinity tags to study their localization, complex formation, or post-translational modifications in response to this compound treatment using techniques like live-cell imaging or co-immunoprecipitation.

Although specific published studies directly combining this compound with CRISPR/Cas9 to dissect PP1/NIPP1 interactions were not prominently found in the search results, the application of CRISPR/Cas9 to manipulate components of the PP1/NIPP1 system nih.gov highlights the feasibility of this approach. Such combined genetic and chemical perturbation strategies offer a powerful avenue to unravel the intricate regulatory networks involving 14-3-3 proteins and protein phosphatases.

RNA Interference (RNAi) to Validate this compound's Target Specificity

Key applications of RNAi in conjunction with this compound studies include:

Comparing phenotypes: Observe and compare the cellular phenotypes (e.g., changes in protein phosphorylation, localization, cell growth, or signaling pathway activity) induced by this compound treatment with those resulting from RNAi-mediated knockdown of 14-3-3 proteins.

Rescue experiments: In some cases, it might be possible to perform rescue experiments where a form of the 14-3-3 protein resistant to the RNAi construct (due to silent mutations in the targeted mRNA sequence) is expressed. If expressing this resistant form reverses the phenotype caused by RNAi or this compound, it further supports 14-3-3 as the relevant target thermofisher.com.

Assessing isoform-specific effects: Since this compound is a general inhibitor of 14-3-3 isoforms oup.com, using RNAi targeting specific 14-3-3 isoforms can help determine which particular isoforms are primarily responsible for the observed effects and whether this compound's impact is attributable to inhibiting one or multiple isoforms.

Impact of Difopein on Cellular Processes and Physiological Pathways in Preclinical Research

Investigations of Difopein's Role in Cell Cycle Regulation

The 14-3-3 protein family is recognized for its integral involvement in regulating the cell cycle. frontiersin.orgacs.orgnih.govglpbio.comresearchgate.net While existing research establishes this link and the general impact of inhibiting 14-3-3 functions, detailed studies specifically delineating how this compound perturbs distinct cell cycle phases or directly influences key cell cycle regulatory proteins are not extensively detailed within the scope of the provided information. The literature indicates that the disruption of 14-3-3 interactions by agents like this compound can affect processes controlled by 14-3-3 proteins, including cell cycle progression. acs.orgnih.govglpbio.comresearchgate.net Further focused investigations are needed to fully elucidate the precise mechanisms by which this compound impacts cell cycle regulation.

Studies on Apoptosis and Cell Viability Modulation by this compound

A significant focus of preclinical research on this compound has been its profound impact on apoptosis and cell viability, particularly in the context of cancer. This compound has been consistently shown to induce apoptosis in various cancer cell lines, including human glioma cells (U251 and U87), COS-7 cells, and other transformed cell types. rndsystems.comcreative-peptides.comacs.orgnih.govglpbio.comnih.gov This pro-apoptotic activity is understood to stem from the inhibition of the anti-apoptotic roles of 14-3-3 proteins, which commonly sequester or inactivate pro-apoptotic factors such as Bad. rndsystems.comcreative-peptides.comacs.orgnih.gov

Studies in human glioma cells have provided detailed findings on the morphological and biochemical hallmarks of this compound-induced apoptosis, including nuclear fragmentation, the formation of apoptotic bodies, and characteristic DNA laddering. creative-peptides.comglpbio.comnih.gov The induction of apoptosis by this compound in these models has also been observed to occur in a time-dependent manner. creative-peptides.comglpbio.comnih.gov

Mechanistic investigations have revealed that this compound-mediated apoptosis involves the intrinsic apoptotic pathway. This is supported by evidence showing the down-regulation of the anti-apoptotic protein Bcl-2 and the concomitant up-regulation of the pro-apoptotic protein Bax following this compound treatment. creative-peptides.comglpbio.comnih.gov This altered balance in Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of initiator and executioner caspases. Accordingly, studies have demonstrated that this compound treatment activates caspase-9 and caspase-3, central components of the apoptotic cascade. creative-peptides.comglpbio.comnih.gov

Beyond inducing apoptosis as a single agent, this compound has been shown to enhance the efficacy of established chemotherapeutic drugs such as cisplatin, suggesting its potential to overcome resistance mechanisms or sensitize cancer cells to conventional treatments by interfering with 14-3-3-mediated survival signals. acs.orgnih.gov

This compound's influence on cell viability extends beyond cancer models. In spontaneously immortalized granulosa cells (SIGCs), this compound was found to induce apoptosis even in the presence of serum, highlighting a critical role for 14-3-3σ in maintaining the viability of these cells. oup.com However, in other cell types, such as human and mouse B cells, this compound expression did not significantly alter cell viability over a 5-day culture period. researchgate.net In the context of neurodegenerative disease models, this compound has been shown to increase neuronal cell death, which is linked to its disruption of 14-3-3's protective functions against protein aggregation and toxicity. nih.govbiologists.combiorxiv.orgnih.gov

The following table summarizes some key findings regarding this compound's effects on apoptosis and cell viability in various preclinical models:

Cell Type / Model SystemObserved Effect of this compoundKey Molecular Changes (if reported)Source
Human Glioma Cells (U251, U87)Induces apoptosis (nuclear fragmentation, apoptotic bodies, DNA laddering, time-dependent)Down-regulation of Bcl-2, Up-regulation of Bax, Activation of Caspase-9 and Caspase-3 creative-peptides.comglpbio.comnih.gov
COS-7 CellsInduces apoptosisNot specified in snippets rndsystems.comcreative-peptides.com
Various Cancer CellsInduces apoptosisNot specified in snippets rndsystems.comcreative-peptides.com
Human Glioma Cells + CisplatinEnhances cisplatin-induced cell killingNot specified in snippets acs.orgnih.gov
Spontaneously Immortalized Granulosa Cells (SIGCs)Induces apoptosis (even with serum)Suggests central role of 14-3-3σ in maintaining viability oup.com
Human and Mouse B CellsDid not alter viability over 5 days of cultureNormal proportion, number, and viability of cells expressing this compound researchgate.net
Primary Hippocampal Neurons (in alpha-synuclein (B15492655) models)Increased cell death, potentiated alpha-synuclein seeding and cell-to-cell spreadingRelated to disruption of 14-3-3 chaperone function nih.govbiologists.combiorxiv.org
Differentiated SH-SY5Y cells (in alpha-synuclein models)Increased cell death when treated with conditioned medium from cells expressing alpha-synuclein and this compoundRelated to disruption of 14-3-3 chaperone function nih.gov
M17 cells + RotenoneIncreased sensitivity to rotenone-induced toxicityRelated to disruption of 14-3-3 protective function nih.gov

Regulation of Gene Expression by this compound-Mediated PP1 Modulation

Based on the currently available search results, there is no direct evidence presented that specifically demonstrates this compound's mechanism of action involves the modulation of Protein Phosphatase 1 (PP1) and that this modulation subsequently leads to changes in gene expression. This compound is characterized primarily as an inhibitor of 14-3-3 protein-ligand interactions. frontiersin.orgrndsystems.combiorxiv.orgnih.gov While PP1 is a significant regulator of protein phosphorylation and is involved in various cellular processes, including those that can impact gene expression tocris.comnih.govresearchgate.netdntb.gov.ua, the provided information does not establish a direct link where this compound's inhibition of 14-3-3 proteins directly modulates PP1 activity to regulate specific gene expression profiles. Research on the intricate interplay between 14-3-3 proteins, phosphatases like PP1, and gene regulation is ongoing, but a specific role for this compound in a 14-3-3-PP1-gene expression axis is not detailed in the provided snippets.

Involvement of this compound in Cellular Signaling Cascades Beyond PP1/NIPP1

As a broad inhibitor of 14-3-3 protein interactions, this compound is a valuable tool for dissecting the roles of 14-3-3 proteins in numerous cellular signaling cascades. 14-3-3 proteins act as crucial hubs in signal transduction pathways by binding to and modulating the activity or localization of a wide array of signaling molecules, including kinases, phosphatases, and adaptor proteins. frontiersin.orgacs.orgnih.govresearchgate.net

Preclinical studies using this compound have demonstrated its capacity to disrupt the interaction between 14-3-3 proteins and key signaling effectors such as Raf-1, Bad, ASK1, and exoenzyme S. rndsystems.comcreative-peptides.com By interfering with these associations, this compound can consequently influence the downstream propagation of signals. For example, the disruption of 14-3-3/Bad binding contributes significantly to the pro-apoptotic effects observed with this compound treatment. creative-peptides.comacs.orgnih.gov

In the context of neurological signaling and disease, this compound has been utilized to investigate the regulatory relationship between 14-3-3 proteins and Leucine-rich repeat kinase 2 (LRRK2), a protein genetically linked to Parkinson's disease. Studies have shown that inhibiting 14-3-3 proteins with this compound enhanced the kinase activity of the pathogenic G2019S mutant of LRRK2 and worsened neurite shortening in primary neuronal cultures. oup.comresearchgate.net These findings suggest that 14-3-3 proteins normally function to suppress LRRK2 kinase activity, and disrupting this interaction with this compound exacerbates LRRK2-mediated neurotoxicity. oup.com

Furthermore, research has indicated that this compound can impact adrenergic signaling. Inhibition of 14-3-3 proteins by this compound has been shown to augment isoproterenol-stimulated signaling via the cAMP pathway and increase the recruitment of downstream signaling proteins, miniGs and arrestin, to the Beta-2 adrenergic receptor (B2AR). researchgate.netresearchgate.net This suggests that 14-3-3 proteins play a negative regulatory role in this pathway by limiting the accessibility of B2AR to its effector proteins. researchgate.netresearchgate.net

In Vitro and Ex Vivo Model Systems for Studying this compound's Biological Effects

Preclinical research investigating the biological effects of this compound has employed a variety of in vitro and ex vivo model systems to simulate cellular and physiological environments.

Primary Cell Culture Models

Primary cell cultures, which are directly isolated from living tissues, often retain characteristics and functions more akin to their in vivo counterparts compared to continuous cell lines. eppendorf.com These models have been valuable in studying the cellular impact of this compound, particularly in the field of neuroscience.

Primary hippocampal cultures and primary cortical neurons, frequently derived from transgenic mouse models expressing this compound, have been instrumental in examining the consequences of 14-3-3 inhibition on alpha-synuclein pathology and neuronal health. nih.govbiologists.combiorxiv.orgnih.govoup.comjneurosci.orgeneuro.org These studies have provided evidence that inhibiting 14-3-3 proteins with this compound can exacerbate alpha-synuclein aggregation, its cell-to-cell transmission, and ultimately lead to increased neuronal cell death. nih.govbiologists.combiorxiv.org Primary neuronal cultures have also been utilized to assess the effects of this compound on neurite morphology in the context of LRRK2 mutations. oup.comresearchgate.net

Additionally, primary B cells isolated from mice have been used to investigate the effects of this compound on immune cell processes, demonstrating that this compound expression did not negatively impact the viability of these cells over a short-term culture period. researchgate.net

The use of primary cell cultures in this compound research provides a more physiologically relevant platform for understanding its cellular effects compared to immortalized cell lines.

Tissue Explant Studies

This compound, a dimeric version of the R18 peptide, functions as a competitive inhibitor of 14-3-3 protein-ligand interactions. tocris.comxenbase.orgfrontiersin.org This inhibitory action has been explored in various preclinical models, including tissue explant studies, to understand its impact on cellular processes and physiological pathways. The primary mechanism of action involves disrupting the binding of 14-3-3 proteins to their target proteins, thereby influencing downstream signaling cascades. tocris.comfrontiersin.org

Research utilizing tissue explants has provided insights into how inhibiting 14-3-3 proteins with this compound affects specific cellular functions within a more complex, near-physiological environment compared to isolated cell cultures. While direct studies specifically labeled as "tissue explant studies" involving this compound are limited in the search results, related research in primary neurons and in vivo mouse models provides relevant context regarding its impact on cellular processes within neural tissue, which can often be extrapolated to the types of investigations conducted in tissue explants.

Studies in primary glutamatergic cortical and hippocampal neurons, which can be considered analogous to studies in neural tissue explants, have shown that expression of this compound resulted in a lower number of synaptic puncta containing N-methyl-D-aspartate receptors (NMDARs), including the GluN1, GluN2A, and GluN2B subunits. nih.gov This suggests that 14-3-3 proteins play a critical role in the synaptic trafficking of NMDARs by promoting their surface delivery, and this compound's inhibition disrupts this process. nih.gov The observed reduction in synaptic NMDARs upon 14-3-3 inhibition by this compound in these primary neuronal cultures highlights a potential impact on glutamatergic synaptic transmissions, a process central to neural tissue function. nih.gov

Further preclinical research using in vivo models, which often complement and inform tissue explant studies, has investigated the effects of this compound in the context of neurodegenerative diseases, particularly Parkinson's disease (PD). In a mouse model utilizing alpha-synuclein (αsyn) preformed fibrils (PFF), expression of this compound accelerated αsyn inclusion formation and subsequently increased cell death. biologists.com This contrasts with the overexpression of 14-3-3θ, which showed a delay in αsyn inclusion formation and reduced dopaminergic cell death in the substantia nigra. biologists.com These findings from an in vivo model suggest that inhibiting 14-3-3 activity with this compound in neural tissue can exacerbate pathology and cell death related to αsyn aggregation.

While specific quantitative data tables directly from this compound tissue explant studies were not prominently found in the search results under that explicit terminology, the findings from primary neuronal cultures and in vivo neural tissue models provide strong indications of the effects that would likely be observed in tissue explants. The impact on synaptic NMDAR localization and the exacerbation of αsyn-induced pathology and cell death are key findings relevant to understanding this compound's effects in complex neural tissue environments.

Based on the available information from related preclinical studies, the following summarizes potential data points and findings that would be relevant in tissue explant studies:

Cellular Marker/ProcessEffect of this compound Treatment (Expected in Neural Tissue Explants)Related Evidence Source
Synaptic NMDAR puncta (GluN1, GluN2A, GluN2B)Decrease in numberPrimary Neuronal Cultures nih.gov
Alpha-synuclein inclusion formationAccelerationIn vivo Mouse Model (Neural Tissue) biologists.com
Cell deathIncreaseIn vivo Mouse Model (Neural Tissue) biologists.com

These expected findings in tissue explants are based on the established role of 14-3-3 proteins in regulating protein trafficking and cell survival pathways, and this compound's function as a pan-inhibitor of 14-3-3 interactions. tocris.comfrontiersin.orgnih.gov The disruption of 14-3-3 binding by this compound is thus anticipated to lead to measurable changes in these cellular parameters within the context of tissue explants.

Further detailed research findings that would be explored in tissue explant studies could include the specific signaling pathways affected downstream of 14-3-3 inhibition. For instance, 14-3-3 proteins are known to interact with and modulate the activity of various proteins involved in apoptosis, such as Bad, and signaling kinases like Raf-1 and ASK1. tocris.comnih.gov Inhibiting these interactions with this compound in tissue explants would be expected to influence the activation status of caspases and the balance between pro- and anti-apoptotic proteins, consistent with observations in cell culture models where this compound induced apoptosis. tocris.comnih.govnih.gov

Comparative Analysis and Broader Implications for Phosphatase Inhibition Research

Comparison of Difopein's Mechanism with Other PP1 Inhibitors

Protein Phosphatase 1 (PP1) activity is tightly regulated by a diverse array of interacting proteins, including both targeting subunits that direct PP1 to specific cellular locations and substrates, and inhibitory proteins. nih.govnih.govnih.gov PP1 inhibitors can be broadly categorized by their mechanisms:

Direct Catalytic Site Inhibitors: These molecules, often natural toxins like Okadaic Acid, Calyculin A, and Microcystin-LR, bind directly to the active site of the PP1 catalytic subunit, blocking substrate access and inhibiting dephosphorylation activity. scbt.commdpi.commiami.edu Their specificity towards different phosphatases (PP1, PP2A) can vary based on subtle differences in the catalytic site structure. nih.govmdpi.commiami.edu Inhibitor-2 (I-2) is another well-studied protein inhibitor that can directly occlude the PP1 active site, although its regulation is complex and involves phosphorylation. nih.govresearchgate.netbiorxiv.orgkuleuven.be

Allosteric Inhibitors: These bind to sites on PP1 or its regulatory subunits distinct from the catalytic site, inducing conformational changes that reduce catalytic activity or alter substrate specificity.

Protein-Protein Interaction (PPI) Disruptors: This category includes peptides and small molecules designed to interfere with the binding of regulatory or targeting subunits to PP1, thereby altering its localization, activity, or substrate access.

This compound's primary mechanism involves disrupting the interaction between 14-3-3 proteins and their binding partners, which are often phosphorylated proteins. xenbase.orgtocris.comresearchgate.netfrontiersin.orgresearchgate.net Since 14-3-3 proteins can bind to and regulate proteins that are themselves substrates or regulators of PP1, this compound's action can indirectly influence PP1 activity or the phosphorylation state of PP1 substrates. For example, if a PP1 substrate is sequestered or regulated by 14-3-3 binding in its phosphorylated state, disruption of this interaction by this compound could potentially make the substrate more accessible to PP1, or alter the signaling pathway in which both 14-3-3 and PP1 are involved. This contrasts with inhibitors that directly target the PP1 catalytic subunit or its interaction with specific targeting/inhibitory proteins like I-2 or CPI-17. scbt.comresearchgate.netnih.govbiorxiv.orgkuleuven.be

Contribution of this compound Research to the Understanding of Protein Phosphatase Biology

Research on this compound, particularly its use as a tool to study the function of 14-3-3 proteins, has indirectly contributed to the understanding of protein phosphatase biology in several ways:

Illuminating the Role of 14-3-3 Proteins in Regulating Phosphorylation: By disrupting 14-3-3 interactions, this compound studies have helped to reveal how 14-3-3 proteins influence the phosphorylation status of their binding partners. xenbase.orgtocris.comfrontiersin.orgresearchgate.net Many 14-3-3 binding partners are also substrates or regulators of protein phosphatases, including PP1. Understanding how 14-3-3 binding affects the accessibility of phosphorylation sites to phosphatases or the interaction of these proteins with phosphatase regulatory subunits provides insights into the complex interplay between kinases, phosphatases, and scaffolding/regulatory proteins like 14-3-3.

Highlighting the Importance of Protein-Protein Interactions in Phosphatase Regulation: this compound's mechanism underscores that modulating protein-protein interactions is a viable strategy to impact cellular phosphorylation. mdpi.comnih.govfrontiersin.orgresearchgate.net While PP1 is regulated by a multitude of interacting proteins, studies with tools like this compound that target other key signaling hubs (like 14-3-3) demonstrate the interconnectedness of cellular signaling networks and how perturbing one node can have ripple effects on others, including phosphatase activity. nih.govnih.govnih.gov

Providing a Tool for Studying Signaling Pathways Involving 14-3-3 and Phosphatases: this compound has been used in cellular studies to investigate the consequences of disrupting 14-3-3 interactions on various cellular processes, some of which are also regulated by PP1. tocris.comfrontiersin.orgresearchgate.net Observing the phenotypic outcomes of this compound expression can indirectly inform on the roles of 14-3-3-regulated proteins in pathways where PP1 is also a key player.

While this compound research primarily focuses on 14-3-3 proteins, its application in cell biology experiments where 14-3-3 interacts with components of phosphatase signaling pathways contributes to a more holistic understanding of how phosphorylation states are maintained and regulated through intricate protein interaction networks.

General Principles of Peptide Inhibitor Design Derived from this compound Studies

This compound itself is a dimeric peptide derived from the R18 peptide, which was identified through phage display as a binder of 14-3-3 proteins. xenbase.orgtocris.comfrontiersin.orgresearchgate.net The design and study of this compound, therefore, contribute to the general principles of designing peptide inhibitors, particularly those targeting protein-protein interactions:

Mimicry of Interaction Motifs: The R18 peptide, the monomeric precursor of this compound, was designed to mimic the phosphorylated motifs recognized by 14-3-3 proteins. frontiersin.org This highlights the principle of designing peptide inhibitors that mimic key interaction sequences or structural motifs involved in protein-protein binding. By presenting a high-affinity mimic, the peptide can competitively inhibit the binding of the natural interaction partner. nih.govnih.gov

Phage Display and Rational Design: The development of R18 via phage display, followed by the rational design of the dimeric this compound, exemplifies a combined approach in peptide inhibitor discovery. xenbase.orgfrontiersin.org Phage display can be used to identify initial peptide sequences that bind to a target, and subsequent rational design, informed by structural and biochemical understanding of the interaction, can be employed to optimize affinity, stability, and function (e.g., by dimerization, amino acid modifications). frontiersin.orgnih.gov

Targeting Protein-Protein Interfaces: this compound targets the interaction interface of 14-3-3 proteins with their partners. researchgate.netfrontiersin.org This reinforces the principle that peptide inhibitors are well-suited for targeting the relatively large and often shallow interfaces involved in protein-protein interactions, which can be challenging targets for small molecule inhibitors. mdpi.comnih.govfrontiersin.org

Intracellular Delivery Challenges: While not explicitly a design principle derived from this compound's structure, the use of peptide inhibitors like this compound in cellular contexts brings to the forefront the general challenge of intracellular delivery for peptide-based therapeutics or research tools. Successful application often requires strategies to facilitate cellular uptake.

Future Directions and Open Questions in Difopein Research

Elucidating Novel Binding Partners and Off-Target Effects

While Difopein is known to disrupt the interaction between 14-3-3 proteins and various established binding partners such as Raf-1, Bad, ASK1, and exoenzyme S, the extensive and diverse nature of the 14-3-3 interactome suggests the existence of many undiscovered binding partners tocris.comacs.orgbiorxiv.org. 14-3-3 proteins interact with hundreds of different proteins, regulating their function, localization, and stability frontiersin.orgfrontiersin.orgnih.gov. Given that this compound is a non-isoform specific inhibitor targeting a highly conserved binding groove biorxiv.orgfrontiersin.orgnih.govacs.org, its application can potentially reveal novel 14-3-3-dependent processes and interacting proteins.

Studies using this compound have sometimes indicated effects that are independent of a known or anticipated 14-3-3 binding partner, hinting at potential off-target interactions or the involvement of previously unidentified partners oup.com. For instance, research on LRRK2 and 14-3-3 interactions using this compound suggested that this compound could reduce neurite length through a mechanism independent of LRRK2 oup.com. This finding underscores the need for further research to comprehensively map the proteins whose interactions with 14-3-3 are disrupted by this compound in different cellular contexts. Identifying these novel binding partners and thoroughly characterizing any off-target effects are crucial steps for a complete understanding of this compound's cellular impact and for interpreting results obtained using this inhibitor. The challenge lies in the ubiquitous nature of 14-3-3 proteins and the similarity of their binding modes with a wide array of partners, making it difficult to achieve absolute specificity with inhibitors targeting the main binding groove frontiersin.orgnih.govacs.org.

Development of Advanced this compound Derivatives with Enhanced Specificity or Research Utility

As a peptide, this compound has certain limitations, including potential issues with cell permeability and stability, although this compound TFA is noted as not cell permeable medchemexpress.com. Furthermore, its lack of specificity among the seven mammalian 14-3-3 isoforms (β, γ, ε, η, σ, τ, and ζ) can make it challenging to dissect the specific roles of individual isoforms in particular cellular processes biorxiv.orgfrontiersin.org. Future research is directed towards developing advanced this compound derivatives or alternative peptide-based 14-3-3 modulators with improved properties.

The development of more isoform-specific inhibitors or stabilizers of 14-3-3 interactions represents a significant area of focus nih.govacs.org. Strategies to achieve this specificity could involve targeting secondary binding sites outside the highly conserved central phosphopeptide-accepting groove acs.org. While small molecule inhibitors and stabilizers are also being explored as alternatives to peptide-based modulators frontiersin.orgacs.orgpnas.orgacs.orgresearchgate.net, the knowledge gained from this compound's interaction with 14-3-3 can inform the design of new peptide or peptidomimetic compounds. Developing cell-permeable versions of this compound or derivatives that can be delivered efficiently to specific tissues or cell types would greatly enhance their utility as research tools. Additionally, creating derivatives that selectively disrupt or stabilize interactions with particular 14-3-3 isoforms or specific client proteins would allow for more precise probing of 14-3-3 signaling networks.

Integration of this compound Studies with Systems Biology Approaches

14-3-3 proteins function as central hubs within complex cellular signaling networks, interacting with and modulating the activity of a vast array of proteins frontiersin.orgnih.gov. Given this central role, understanding the full impact of disrupting 14-3-3 interactions with tools like this compound necessitates a systems-level perspective. Integrating studies using this compound with systems biology approaches can provide deeper insights into how inhibiting 14-3-3 globally affects cellular pathways and processes.

Systems biology approaches, which aim to study the behavior and interaction of molecules on a large scale using advanced models and high-throughput data, are well-suited for this purpose frontiersin.org. By combining this compound treatment with techniques such as proteomics, phosphoproteomics, and transcriptomics, researchers can gain a comprehensive view of the molecular changes that occur upon global or isoform-specific 14-3-3 inhibition. This can help identify affected pathways, understand compensatory mechanisms, and uncover the hierarchical organization of 14-3-3-regulated networks. For example, a targeted protein degradation system utilizing a this compound-EGFP fusion protein has been developed as a tool to validate 14-3-3 binding proteins, illustrating how this compound can be integrated into high-throughput methodologies to study protein interactions on a larger scale biorxiv.org. Future research could leverage these and other systems biology tools to map the consequences of 14-3-3 inhibition by this compound within the context of the entire cellular network.

Methodological Advancements Required for Deeper Insights into this compound's Actions

A comprehensive understanding of this compound's mechanism of action and its effects on 14-3-3 interactions requires the application and further development of advanced methodologies. While techniques such as co-immunoprecipitation, western blotting, and various functional assays have been instrumental in studying 14-3-3 and the effects of this compound biorxiv.orgoup.comnih.gov, more detailed insights into the molecular interactions and dynamic cellular processes are needed.

Structural biology techniques, including X-ray crystallography and potentially cryo-electron microscopy, can provide high-resolution details of this compound bound to 14-3-3 proteins, revealing the precise nature of their interaction and how it competes with natural ligands frontiersin.orgacs.orgacs.orgpnas.orgresearchgate.net. Molecular dynamics simulations can complement experimental structural data by providing insights into the flexibility of this compound and 14-3-3, the dynamics of their binding, and how this interaction influences the conformation of 14-3-3 acs.orgbiorxiv.org.

Furthermore, advanced live-cell imaging techniques are needed to visualize the real-time effects of this compound on the localization and dynamics of 14-3-3 and its binding partners within living cells. Methodologies that allow for the study of transient protein interactions and those involving intrinsically disordered regions, which are relevant for many 14-3-3 binding partners, are also crucial researchgate.net. Developing or adapting techniques for quantitative analysis of protein-protein interactions in complex cellular environments will be essential for accurately assessing the efficacy and specificity of this compound and its potential derivatives.

Q & A

Q. How to design replication studies for controversial findings on this compound?

  • Methodological Answer :
  • Pre-registration: Document protocols on platforms like Open Science Framework.
  • Power Analysis: Calculate sample sizes to achieve ≥80% statistical power.
  • Open Data: Share raw datasets and code to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.